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1,2-Diamino-4,5-ethoxybenzene, Hydrochloride
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Overview
Description
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is a chemical compound known for its reactivity with aldehydes to produce highly fluorescent benzimidazole derivatives . This compound is often used in research settings due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride typically involves the reaction of 4,5-diethoxy-1,2-benzenediamine with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include benzimidazole derivatives, which are highly fluorescent and useful in various analytical applications .
Scientific Research Applications
Biological Applications
1. Antimutagenic Studies
Research indicates that 1,2-diamino compounds can exhibit antimutagenic properties. In studies involving mutagens like 1,2-diamino-4-nitrobenzene, the compound has been shown to influence mutagenicity in microbial assays. For instance, a purified desmutagenic factor derived from plant sources was found to reduce the mutagenicity of 1,2-diamino-4-nitrobenzene significantly when tested with Salmonella strains . This suggests potential applications in cancer research and the development of protective agents against mutagens.
2. Fluorescent Probes
The ability of 1,2-diamino-4,5-ethoxybenzene hydrochloride to form fluorescent derivatives makes it valuable as a fluorescent probe in biological imaging. These derivatives can be utilized to label biomolecules, facilitating the study of various biological processes at the cellular level .
Industrial Applications
1. Hair Dyes
The compound is also recognized for its role in the hair dye industry. It acts as a developer in the formulation of hair coloring products when combined with oxidizing agents and couplers. The efficacy of 1,2-diamino compounds in producing vibrant colors while maintaining hair integrity highlights their importance in cosmetic chemistry .
2. Chemical Intermediate
In synthetic organic chemistry, 1,2-diamino-4,5-ethoxybenzene hydrochloride serves as an intermediate for synthesizing other complex organic molecules. Its reactivity allows for the construction of various chemical architectures that are essential in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Diamino-4,5-ethoxybenzene, Hydrochloride involves its reactivity with aldehydes to form fluorescent benzimidazole derivatives. This reaction is facilitated by the presence of amino groups that interact with the aldehyde functional groups, leading to the formation of a stable fluorescent product .
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4,5-dimethoxybenzene, Hydrochloride: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Diamino-4,5-difluorobenzene: Contains fluorine atoms instead of ethoxy groups.
1,2-Diamino-4,5-dibromobenzene: Contains bromine atoms instead of ethoxy groups.
Uniqueness
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific fluorescent properties .
Biological Activity
1,2-Diamino-4,5-ethoxybenzene, Hydrochloride (CAS No. 1246814-97-0) is a chemical compound that has garnered attention for its biological activities and applications in various scientific fields. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12N2O2·HCl
- Molecular Weight : Approximately 232.71 g/mol
- Structure : The compound features two amino groups and ethoxy substituents attached to a benzene ring, which are crucial for its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-diethoxy-1,2-benzenediamine with hydrochloric acid. Key aspects of the synthesis include:
- Reagents : Hydrochloric acid is used to protonate the amine groups.
- Reaction Conditions : Careful control of temperature and solvent choice is essential to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to form fluorescent derivatives upon reaction with aldehydes. This property is particularly valuable in various analytical applications:
- Fluorescence Microscopy : The fluorescent derivatives enable visualization and tracking of biomolecules in complex biological systems.
- Biological Labeling Techniques : The compound is utilized for detecting specific biomolecules in assays and imaging techniques.
Biological Activity
This compound exhibits several biological activities that are noteworthy:
Antimicrobial Activity
Research indicates that compounds similar to 1,2-Diamino-4,5-ethoxybenzene have demonstrated antimicrobial properties against various strains of bacteria and fungi. For instance:
Compound | Activity | Inhibition Zone (mm) |
---|---|---|
1,2-Diamino-4,5-ethoxybenzene | Antibacterial | >15 (against multiple strains) |
Comparison Compound | Antifungal | 6.6 (Candida albicans) |
These results suggest potential applications in developing antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably:
- Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer)
- Results : Significant inhibition of cell proliferation was observed with mean growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells .
Study on Fluorescent Derivatives
A study investigated the formation of fluorescent benzimidazole derivatives from reactions involving 1,2-Diamino-4,5-ethoxybenzene with aldehydes. The findings highlighted:
- Fluorescent Properties : The derivatives exhibited strong fluorescence under UV light.
- Applications : These derivatives were successfully used in biological labeling techniques to study protein interactions in live cells.
Interaction with Aldehydes
Another research focused on the interaction between 1,2-Diamino-4,5-ethoxybenzene and various aldehydes. Key findings included:
- Reactivity Profile : The compound preferentially reacted with aromatic aldehydes to form stable fluorescent products.
- Implications for Research : This reactivity underlines its utility in analytical chemistry for detecting biomolecules.
Properties
CAS No. |
1246814-97-0 |
---|---|
Molecular Formula |
C10H17ClN2O2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4,5-diethoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2;/h5-6H,3-4,11-12H2,1-2H3;1H |
InChI Key |
NYPGQQZCKYFWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)N)OCC.Cl |
Origin of Product |
United States |
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